P7C3-A20

概述

描述

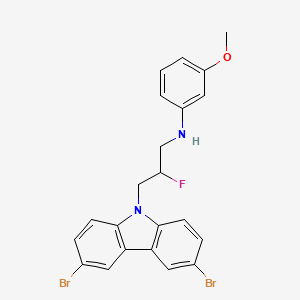

P7C3-A20 (3,6-dibromo-beta-fluoro-N-(3-methoxyphenyl)-9H-carbazole-9-propanamine) is a neuroprotective aminopropyl carbazole derivative optimized from the parent compound P7C3. It enhances neuronal survival by stabilizing cellular energy metabolism, primarily through activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis . This mechanism supports mitochondrial function and mitigates oxidative stress, apoptosis, and excessive autophagy in energy-depleted neurons .

Preclinical studies demonstrate its efficacy across diverse neurological models, including:

- Traumatic brain injury (TBI): Reduces cortical contusion volume, restores blood-brain barrier (BBB) integrity, and improves motor/cognitive outcomes .

- Ischemic stroke: Extends therapeutic windows (up to 6 hours post-reperfusion) and improves functional recovery .

- Neurodegenerative diseases: Protects dopaminergic neurons in Parkinson’s disease (PD) models and motor neurons in amyotrophic lateral sclerosis (ALS) .

- Chemotherapy-induced peripheral neuropathy (CIPN): Prevents paclitaxel (PTX)-induced sensory neuron damage without interfering with antitumor efficacy .

This compound exhibits favorable pharmacokinetics, including oral bioavailability, sustained plasma exposure, and BBB penetration .

准备方法

P7C3-A20 的合成涉及几个步骤,从制备氨丙基咔唑核心结构开始。然后通过各种化学反应对该核心进行修饰,以引入增强其神经保护特性的特定官能团。 确切的合成路线和反应条件是专有的,未公开披露详细内容 .

化学反应分析

P7C3-A20 经历了几种类型的化学反应,包括:

氧化: this compound 可以被氧化形成各种氧化衍生物。

还原: 该化合物可以在特定条件下被还原以产生还原形式。

取代: This compound 可以进行取代反应,其中特定官能团被其他官能团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂。由这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Traumatic Brain Injury (TBI)

P7C3-A20 has been extensively studied for its effects on TBI. In animal models, it was administered post-injury, demonstrating significant reductions in neuronal cell death and improvements in functional outcomes such as balance and memory . The treatment resulted in decreased hemorrhage and necrosis within the brain tissue, showcasing its protective effects against TBI-induced damage.

Ischemic Stroke

Research indicates that this compound exerts neuroprotective effects during ischemic events by promoting neuronal survival and reducing infarct size. In a study involving rats subjected to ischemic stroke, administration of this compound resulted in improved spatial memory and reduced neuronal loss . The compound's ability to enhance neurogenesis in the hippocampus further supports its potential as a therapeutic agent for stroke recovery.

Neurodegenerative Diseases

This compound shows promise in treating various neurodegenerative conditions, including Alzheimer's disease and Parkinson's disease. Its role in protecting endothelial cells within the neurovascular unit suggests a mechanism through which it may mitigate early pathological changes associated with these diseases . Additionally, studies have indicated that this compound can halt chronic neurodegeneration processes initiated by TBI, which may be relevant for preventing subsequent neurodegenerative disorders .

Case Study 1: Chronic Traumatic Brain Injury

A notable study demonstrated that this compound administered one year after TBI could repair BBB integrity and restore cognitive functions in mice. The results highlighted a cessation of chronic axonal degeneration, suggesting long-term benefits of this compound treatment even after significant delays post-injury .

Case Study 2: Hypoxic-Ischemic Encephalopathy

In neonatal models of hypoxic-ischemic encephalopathy (HIE), this compound was effective in reducing neuronal apoptosis and improving motor functions without causing toxicity. This underscores its potential application in pediatric populations suffering from severe brain injuries .

Summary of Findings

The diverse applications of this compound across various neurological conditions underscore its significance as a neuroprotective agent. Its mechanisms involve inhibition of apoptosis, modulation of inflammatory responses, and preservation of BBB integrity. The compound's efficacy has been validated through numerous studies focusing on TBI, ischemic stroke, and neurodegenerative diseases.

作用机制

P7C3-A20 的主要作用机制涉及激活烟酰胺磷酸核糖转移酶 (NAMPT),它是将烟酰胺转化为烟酰胺腺嘌呤二核苷酸 (NAD) 的限速酶。 通过激活 NAMPT,this compound 提高了 NAD 的胞内水平,这对细胞能量代谢和神经保护至关重要 .

相似化合物的比较

NSI-189

NSI-189, a pro-neurogenic compound in clinical trials for major depressive disorder, primarily stimulates hippocampal neural precursor cell proliferation. However, P7C3-A20 surpasses NSI-189 in net neurogenesis by enhancing neuronal survival rather than proliferation. In mice, this compound increased hippocampal BrdU+ cell survival by 40% compared to NSI-189’s 20% .

PARP Inhibitors (e.g., A-861696)

A-861696, a PARP inhibitor, protects against chemotherapy-induced neuropathy but shows inferior efficacy to this compound in aggressive models. This compound reduced mechanical allodynia by 100% in PTX-treated rats, whereas A-861696 achieved only 50% reduction .

Dimebon

Dimebon, an antihistamine repurposed for neurodegeneration, lacks pro-neurogenic and neuroprotective efficacy in PD and ALS models.

| Parameter | This compound | Dimebon |

|---|---|---|

| Neuroprotection | 70% neuron survival in PD models | No efficacy in PD/ALS models |

| Mechanism | NAMPT/NAD+ activation | Weak mitochondrial stabilization |

Market Antidepressants (e.g., SSRIs)

This compound outperformed fluoxetine and imipramine in promoting hippocampal neurogenesis (2-fold increase in BrdU+/NeuN+ neurons vs. 1.2–1.5-fold for SSRIs) . Its unique survival-enhancing mechanism may benefit treatment-resistant depression.

Key Advantages of this compound

- Dual Action : Combats neuronal death and enhances NAD+-dependent repair mechanisms .

- Broad Therapeutic Window : Effective up to 6 hours post-stroke and 12 months post-TBI .

- Safety: No interference with chemotherapy or tumor growth .

- Cross-Species Efficacy : Validated in rodents, primates, and C. elegans .

Data Tables

Table 1: Efficacy in Neurodegenerative Models

Table 2: Pharmacokinetic Properties

| Property | This compound | NSI-189 |

|---|---|---|

| Oral Bioavailability | >80% in primates | 60–70% in rodents |

| Half-life | 8–12 hours | 4–6 hours |

| BBB Penetration | Yes | Limited |

生物活性

P7C3-A20 is a novel aminopropyl carbazole compound recognized for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and other neurodegenerative conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound primarily functions through the modulation of the NAD+ (nicotinamide adenine dinucleotide) pathway, which is crucial for cellular metabolism and energy production. The compound enhances NAD+ levels, thereby activating Sirtuin 3 (Sirt3), a mitochondrial deacetylase that plays a significant role in protecting neurons from oxidative stress and inflammation .

Key Mechanisms:

- NAD+ Enhancement : this compound facilitates NAD+ flux, which is vital for numerous cellular processes.

- Mitochondrial Protection : It mitigates mitochondrial damage and dysfunction, which are often exacerbated during neuroinflammatory responses .

- Blood-Brain Barrier (BBB) Integrity : The compound has been shown to preserve BBB integrity by reducing permeability and protecting endothelial cells from oxidative damage .

Efficacy in Preclinical Models

Numerous studies have demonstrated the efficacy of this compound in various preclinical models of neurological injury.

Traumatic Brain Injury (TBI)

In a study involving mice subjected to TBI, treatment with this compound one year post-injury resulted in significant restoration of cognitive function and repair of BBB integrity. Key findings include:

- Reduction in Axonal Degeneration : this compound treatment halted chronic axonal degeneration associated with TBI .

- Improved Cognitive Outcomes : Mice treated with this compound showed enhanced cognitive performance compared to control groups .

Intracerebral Hemorrhage (ICH)

Research on collagenase-induced ICH models indicated that this compound:

- Diminished Lesion Volume : The compound significantly reduced the volume of brain lesions caused by ICH.

- Decreased Neuroinflammation : RNA sequencing revealed that this compound effectively suppressed pro-inflammatory microglial activity, contributing to better neurological outcomes .

Data Tables

The following table summarizes key findings from studies on this compound's effects on various neurological conditions:

Case Studies

- Case Study on TBI : A study published in Proceedings of the National Academy of Sciences demonstrated that administering this compound after TBI led to significant improvements in both behavioral tests and histological assessments of brain tissue integrity. Mice treated with this compound exhibited less IgG infiltration and reduced microglial activation compared to untreated controls .

- Case Study on ICH : In a recent study focusing on ICH, this compound was found to significantly mitigate brain edema and neuronal apoptosis. The treatment not only preserved BBB function but also improved overall survival rates in treated animals compared to those receiving standard care .

常见问题

Basic Research Questions

Q. What are the primary molecular mechanisms underlying P7C3-A20’s neuroprotective effects?

this compound exerts neuroprotection through multiple pathways:

- PI3K/AKT/GSK3β Activation : Reduces ischemic injury by enhancing cell survival signals and mitigating apoptosis in rodent stroke models .

- Autophagy Inhibition : Suppresses excessive autophagy post-TBI by downregulating LC3-II and stabilizing p62 protein, preventing neuronal death .

- NAMPT-Mediated NAD Recovery : Stabilizes cellular energy levels by augmenting nicotinamide phosphoribosyltransferase (NAMPT) activity, critical for neuroprotection in stroke and peripheral neuropathy models .

- Anti-inflammatory Action : Inhibits mTOR phosphorylation, reducing neuroinflammation (e.g., TNF-α, MCP-1) in optic nerve crush models .

Q. Which experimental models are most suitable for studying this compound’s efficacy?

- In Vitro :

- PC12 cells subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions .

- In Vivo :

- Ischemic Stroke : Middle cerebral artery occlusion (MCAO) in rats/mice to assess infarct volume and cognitive recovery .

- Traumatic Brain Injury (TBI) : Controlled cortical impact in rats to evaluate autophagy/apoptosis modulation .

- Neurodegeneration : Rodent models of Parkinson’s disease, ALS, and radiation-induced cognitive decline .

- Optic Nerve Injury : Crush models to study retinal ganglion cell survival and mTOR pathway inhibition .

Q. How can researchers assess this compound’s impact on neurogenesis in preclinical studies?

- BrdU Labeling : Quantify hippocampal neurogenesis via bromodeoxyuridine (BrdU) incorporation in surviving neurons .

- Behavioral Tests :

- Morris Water Maze : Evaluate spatial memory recovery post-stroke .

- Cylinder Test/Grid Walk : Assess sensorimotor function in TBI models .

Advanced Research Questions

Q. How can conflicting data on this compound’s signaling pathways (e.g., PI3K/AKT vs. mTOR inhibition) be reconciled?

- Context-Dependent Mechanisms : Pathway dominance may vary by injury type (e.g., mTOR inhibition in optic nerve injury vs. PI3K/AKT activation in stroke) .

- Crosstalk Analysis : Use phosphoproteomics to map interactions between pathways. For example, mTOR suppression may indirectly enhance PI3K/AKT signaling via compensatory feedback .

- Dose-Dependent Effects : Titrate this compound concentrations in vitro to identify threshold levels for pathway activation .

Q. What dosing regimens optimize this compound efficacy in chronic versus acute injury models?

- Acute Injury (e.g., Stroke/TBI) :

- Immediate Post-Injury : 7-day administration post-MCAO improves motor and cognitive outcomes .

- Delayed Treatment : Single daily doses for 30 days restore blood-brain barrier (BBB) integrity and reduce chronic neurodegeneration .

- Chronic Models (e.g., Age-Related Cognitive Decline) :

- Long-Term Administration : 38-week regimens in primates show sustained neurogenesis without toxicity, suggesting translatability to humans .

Q. What methodologies confirm this compound’s BBB permeability and in vivo bioactivity?

- Pharmacokinetic Profiling :

- LC-MS/MS : Quantify plasma and brain tissue concentrations to verify BBB penetration .

- Functional Biomarkers :

- NAD+ Levels : Measure via enzymatic assays to confirm NAMPT-mediated energy stabilization .

- TUNEL Staining : Validate apoptosis reduction in TBI models .

- BBB Integrity Assays :

- Electron Microscopy : Visualize endothelial repair in cortical/hippocampal regions .

- Immunoglobulin Infiltration : Assess BBB leakage via IgG immunohistochemistry .

Q. Methodological Considerations

- Data Contradiction Analysis : Use longitudinal studies to differentiate transient versus sustained effects (e.g., autophagy inhibition may be acute, while neurogenesis requires prolonged treatment) .

- Experimental Design : Incorporate sham-operated controls and blinded outcome assessments to minimize bias in behavioral tests .

- Statistical Rigor : Apply Scheffé’s or Tukey’s post hoc tests for multi-group comparisons in neuroinflammatory marker analysis .

属性

IUPAC Name |

N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLTWMQBJFWQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。